Ethyl 5-hydroxypyrazine-2-carboxylate
Overview
Description
Ethyl 5-hydroxypyrazine-2-carboxylate is a chemical compound with the CAS Number: 54013-03-5 . It has a molecular weight of 168.15 and its IUPAC name is ethyl 5-hydroxy-2-pyrazinecarboxylate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for Ethyl 5-hydroxypyrazine-2-carboxylate is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-6(10)4-8-5/h3-4H,2H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-hydroxypyrazine-2-carboxylate is a powder that is stored at room temperature . It has a melting point of 178-182 degrees .Scientific Research Applications
Bioconversion for Antituberculous Agents
Ethyl 5-hydroxypyrazine-2-carboxylate's structural analog, 5-Hydroxypyrazine-2-carboxylic acid, is prepared through bioconversion processes. It serves as a versatile building block for creating new antituberculous agents. A study by Wieser, Heinzmann, and Kiener (1997) demonstrated the production of this compound via whole-cell biotransformation, showcasing its potential in developing therapeutic agents against tuberculosis (Wieser, M., Heinzmann, K., & Kiener, A., 1997).
Antidepressant Discovery
In the realm of neuropsychiatric disorders, research by Mahesh et al. (2011) highlighted the design and synthesis of novel compounds for potential use as antidepressants. Their work involved structurally novel 5-HT3 receptor antagonists, demonstrating the chemical versatility of Ethyl 5-hydroxypyrazine-2-carboxylate related structures in medicinal chemistry (Mahesh, R., Devadoss, T., Pandey, D., & Bhatt, S., 2011).
Inhibitors of Human 5-Lipoxygenase for Inflammatory Diseases
The synthesis of novel 2-amino-5-hydroxyindole derivatives, including Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, was reported by Landwehr et al. (2006) as potent inhibitors of 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, implicating these compounds' potential in treating inflammatory diseases and cancer (Landwehr, J., George, S., Karg, E., Poeckel, D., Steinhilber, D., Troschuetz, R., & Werz, O., 2006).
Anti-Hepatitis B Virus Activities
Zhao et al. (2006) developed a series of Ethyl 5-hydroxyindole-3-carboxylates showing significant anti-Hepatitis B virus activities. Among these, a particular compound demonstrated greater potency than lamivudine, a positive control, marking a notable advancement in antiviral therapy (Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006).
Safety and Hazards
Future Directions
While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, these compounds have shown promise in various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 6-oxo-1H-pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-9-6(10)4-8-5/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBHIWYUOPXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618573 | |
Record name | Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxypyrazine-2-carboxylate | |
CAS RN |
54013-03-5 | |
Record name | Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxypyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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